N-(4-iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide
Description
N-(4-Iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide is a substituted phenoxy acetamide derivative characterized by a 4-iodophenyl group attached to the acetamide nitrogen and a 3-(3-methylbutoxy)phenoxy substituent on the carbonyl sidechain. For instance, compounds with similar acetamide backbones have been explored for antimicrobial, anti-inflammatory, and receptor-targeting activities .
Properties
IUPAC Name |
N-(4-iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22INO3/c1-14(2)10-11-23-17-4-3-5-18(12-17)24-13-19(22)21-16-8-6-15(20)7-9-16/h3-9,12,14H,10-11,13H2,1-2H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGIGNVMIGZBPAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC(=CC=C1)OCC(=O)NC2=CC=C(C=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22INO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-iodoaniline with 3-(3-methylbutoxy)phenol in the presence of a suitable catalyst and solvent. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to remove impurities and achieve the desired purity level.
Chemical Reactions Analysis
Types of Reactions
N-(4-iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride, room temperature or slightly elevated temperatures.
Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., hydroxide ions), varying temperatures depending on the specific reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in the formation of new functionalized derivatives of the original compound.
Scientific Research Applications
N-(4-iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on structural analogs, synthesis strategies, and functional properties derived from the provided evidence:
Structural Analogues with Substituted Phenoxy Groups
Key Observations :
- Substituent Effects: The target compound’s 3-(3-methylbutoxy)phenoxy group introduces steric bulk and hydrophobicity compared to simpler substituents like 4-butyryl-2-fluorophenoxy () or bromo/methylphenoxy groups (). Such modifications can influence solubility and receptor binding .
- Synthesis Complexity: Higher yields (>80%) are achieved for compounds with linear alkyl chains (e.g., n-butyl in ), while branched substituents (e.g., thiazolidinone in ) result in lower yields (51–54%) due to steric hindrance .
Analogues with Heterocyclic Moieties
Key Observations :
- Receptor Targeting : The purine-based acetamide in demonstrates the role of aromatic heterocycles in modulating receptor affinity. The target compound’s iodophenyl group may similarly enhance interactions with hydrophobic binding pockets .
Analogues with Cyclohexyl/Bicyclic Groups
Key Observations :
- Rigid Backbones : Cyclohexyl and bicyclic groups () improve metabolic stability compared to flexible chains, a feature that could benefit the target compound’s design .
Biological Activity
N-(4-iodophenyl)-2-[3-(3-methylbutoxy)phenoxy]acetamide (CAS No. 306735-44-4) is a complex organic compound that has garnered attention for its potential biological activities, particularly in relation to cancer treatment. This article reviews the compound's synthesis, biological activity, mechanisms of action, and relevant research findings.
The synthesis of this compound typically involves multiple steps, starting with the reaction of 4-iodoaniline with 3-(3-methylbutoxy)phenol under controlled conditions. The reaction often requires elevated temperatures and specific pH levels to ensure the desired product quality and yield .
2.1 Anti-Cancer Properties
Recent studies have demonstrated that this compound exhibits significant anti-cancer activity. Notably, it has been shown to inhibit the proliferation of various cancer cell lines, with a particular focus on liver cancer (HepG2 cells). The compound displayed an IC value of 1.43 µM against HepG2 cells, indicating potent cytotoxicity .
Table 1: Cytotoxicity of this compound
| Cell Line | IC (µM) |
|---|---|
| HepG2 | 1.43 |
| MCF-7 | 10.51 |
| THLE-2 (normal) | 36.27 |
The selectivity index of the compound suggests that it preferentially targets cancerous cells over non-cancerous liver cells, which is crucial for minimizing side effects during treatment .
The mechanism by which this compound exerts its anti-cancer effects involves the inhibition of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These enzymes are crucial for cancer cell migration and invasion, and their inhibition may prevent metastasis .
Additionally, the compound appears to induce apoptosis in cancer cells, further contributing to its anti-proliferative effects .
3.1 In Vitro Studies
In vitro assays have confirmed the cytotoxic effects of this compound on various cancer cell lines, including breast (MCF-7) and liver (HepG2). The compound demonstrated a significant reduction in cell viability in a dose-dependent manner across these lines .
3.2 In Vivo Studies
In vivo studies using murine models have shown promising results regarding the hematological effects of the compound. Mice treated with this compound exhibited increased hemoglobin levels and altered white blood cell counts compared to control groups .
Table 2: Hematological Parameters in Treated Mice
| Parameter | Control Group | Treated Group |
|---|---|---|
| Hemoglobin (g/dL) | 10.03 | 12.76 |
| White Blood Cells (×10/µL) | 5.97 | 5.90 |
These findings indicate that the compound may not only target cancer cells but also positively influence overall hematological health.
4. Conclusion
This compound shows significant promise as an anti-cancer agent due to its potent cytotoxicity against various cancer cell lines and its ability to inhibit critical enzymes involved in tumor progression. Further research is warranted to explore its full therapeutic potential and elucidate additional mechanisms of action.
5. References
- In Vitro and In Vivo Effects of Synthesis Novel Phenoxyacetamide Derivatives [MDPI].
- BenchChem Product Information on this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
